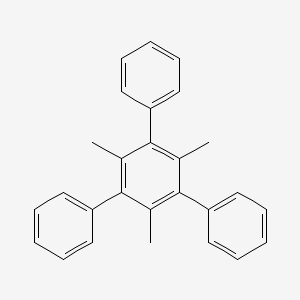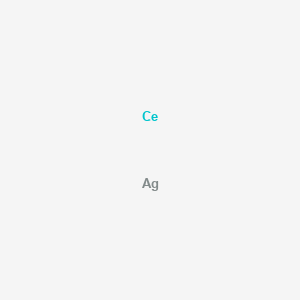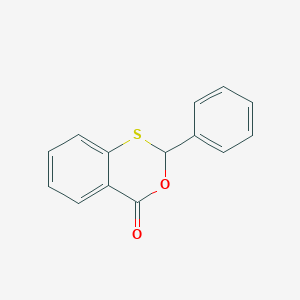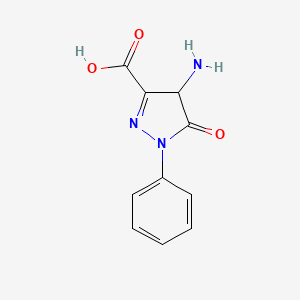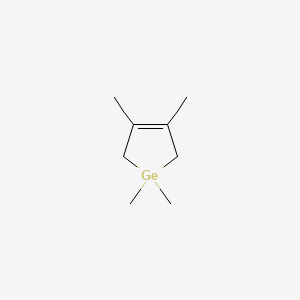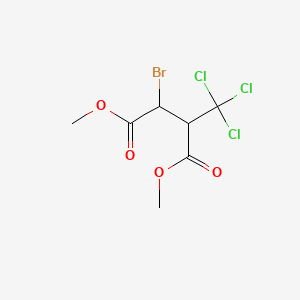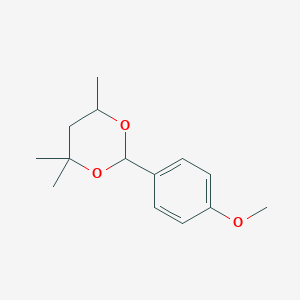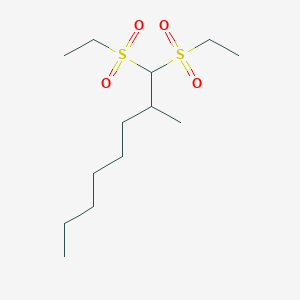![molecular formula C12H16N2O2S2 B14725523 S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate CAS No. 13512-06-6](/img/structure/B14725523.png)
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate typically involves the reaction of 4-(dimethylcarbamoylsulfanyl)phenyl isothiocyanate with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- S-phenyl N,N-dimethylcarbamothioate
- S-phenyl N,N-diethylcarbamothioate
- S-phenyl N,N-dipropylcarbamothioate
Uniqueness
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is unique due to the presence of both dimethylcarbamoyl and sulfanyl groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
13512-06-6 |
|---|---|
Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S2/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 |
InChI Key |
OHGINNVUDOOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)SC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)



